molecular formula C22H20FN3S B11467658 4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11467658
M. Wt: 377.5 g/mol
InChI Key: DMGZYKXGFUHHJL-UHFFFAOYSA-N
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Description

4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, substituted with butan-2-ylsulfanyl, 3-fluorophenyl, and phenyl groups.

Preparation Methods

The synthesis of 4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of aniline derivatives with aryl ketones in the presence of oxidizing agents like potassium persulfate (K2S2O8) can lead to the formation of pyrrolopyrimidine derivatives . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization.

Chemical Reactions Analysis

4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

  • 4-(methylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-(ethylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-(propylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

These compounds share a similar core structure but differ in the substituents attached to the pyrrolopyrimidine ring. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H20FN3S

Molecular Weight

377.5 g/mol

IUPAC Name

4-butan-2-ylsulfanyl-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H20FN3S/c1-3-15(2)27-22-20-19(16-8-5-4-6-9-16)13-26(21(20)24-14-25-22)18-11-7-10-17(23)12-18/h4-15H,3H2,1-2H3

InChI Key

DMGZYKXGFUHHJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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